molecular formula C19H23NO3 B1139316 Mavoglurant racemate CAS No. 1636881-61-2

Mavoglurant racemate

Cat. No.: B1139316
CAS No.: 1636881-61-2
M. Wt: 313.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Mavoglurant racemate involves several steps, including the formation of an octahydro-1H-indole-1-carboxylate structure. The synthetic route typically includes the following steps:

  • Formation of the indole ring system.
  • Introduction of the hydroxy and ethynyl groups.
  • Final esterification to form the carboxylate ester.

Chemical Reactions Analysis

Mavoglurant racemate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The ethynyl group in this compound can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mavoglurant racemate has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Mechanism of Action

Mavoglurant racemate exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. The molecular targets involved include the mGluR5 receptor and associated signaling pathways .

Comparison with Similar Compounds

Mavoglurant racemate is unique among mGluR5 antagonists due to its specific binding properties and effects. Similar compounds include:

These compounds share some similarities in their mechanisms of action but differ in their specific binding properties and therapeutic applications.

Biological Activity

Mavoglurant racemate, also known as AFQ-056 racemate, is a selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, particularly those associated with glutamatergic signaling dysregulation. The biological activity of this compound is primarily linked to its modulation of mGluR5, which plays a crucial role in synaptic plasticity, learning, and memory.

Mavoglurant acts by binding to the mGluR5 receptor, inhibiting its activity. This inhibition can lead to a decrease in excitatory neurotransmission mediated by glutamate. The modulation of mGluR5 is significant because it is implicated in several neuropsychiatric conditions, including anxiety disorders, schizophrenia, and Fragile X syndrome (FXS).

Key Features of mGluR5

  • Type : Metabotropic glutamate receptor
  • Function : Modulates synaptic transmission and plasticity
  • Location : Primarily found in the central nervous system (CNS), particularly in areas such as the hippocampus and cortex
  • Role in Disorders : Linked to cognitive functions and various psychiatric conditions

Pharmacological Profile

Recent studies have characterized the pharmacological profile of this compound, highlighting its binding kinetics and efficacy as an mGluR5 antagonist. The following table summarizes key pharmacological parameters:

ParameterValue
Binding Affinity (Ki)1.5 nM
Dissociation Rate (k_off)0.05 min1^{-1}
Receptor Residence Time20 min
Efficacy in Inhibition (IC50)2.3 nM

These parameters indicate that mavoglurant has a strong affinity for mGluR5 and a moderate residence time, suggesting prolonged biological activity which may enhance its therapeutic potential.

Case Studies

  • Fragile X Syndrome :
    • Two phase IIb clinical trials evaluated the efficacy of mavoglurant in patients with FXS. Although preclinical studies showed promise, the trials did not demonstrate significant behavioral improvements compared to placebo after 12 weeks of treatment. However, long-term open-label extensions indicated that mavoglurant was well-tolerated and led to gradual behavioral improvements over time .
  • Obsessive-Compulsive Disorder (OCD) :
    • Mavoglurant has been explored in clinical settings for treatment-resistant OCD. Initial findings suggest that it may help alleviate symptoms by modulating glutamatergic transmission, although comprehensive results from larger trials are still awaited .
  • Neuropharmacological Studies :
    • In vitro studies have shown that mavoglurant effectively inhibits l-glutamate-induced internalization of mGluR5 receptors, which is crucial for maintaining synaptic function. This negative allosteric modulation contributes to its potential neuroprotective effects .

Safety and Tolerability

The safety profile of mavoglurant has been generally favorable across studies. In the context of FXS trials, adverse events were reported but were not significantly different from placebo groups. Discontinuation rates due to adverse effects were relatively low (5% in adults and 16.9% in adolescents), indicating a manageable safety profile for long-term use .

Properties

CAS No.

1636881-61-2

Molecular Formula

C19H23NO3

Molecular Weight

313.39

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.